molecular formula C13H14O3 B573296 6-Tert-butyl-4-hydroxy-2H-chromen-2-one CAS No. 186255-65-2

6-Tert-butyl-4-hydroxy-2H-chromen-2-one

Cat. No.: B573296
CAS No.: 186255-65-2
M. Wt: 218.252
InChI Key: QYVPFJSASWKPHT-UHFFFAOYSA-N
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Description

6-Tert-butyl-4-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are benzopyran derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a tert-butyl group at the 6th position and a hydroxyl group at the 4th position on the chromen-2-one scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-4-hydroxy-2H-chromen-2-one can be achieved through various methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method is widely used due to its simplicity and efficiency. Another method involves the Williamson etherification reaction, where 4-hydroxy-2H-chromen-2-one is reacted with tert-butyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method. The reaction is carried out in a controlled environment with optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the chromen-2-one scaffold can be reduced to form a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

6-Tert-butyl-4-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-butyl-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methyl-2H-chromen-2-one
  • 4-Hydroxy-6-ethyl-2H-chromen-2-one
  • 4-Hydroxy-6-isopropyl-2H-chromen-2-one

Uniqueness

6-Tert-butyl-4-hydroxy-2H-chromen-2-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .

Biological Activity

6-Tert-butyl-4-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a tert-butyl group at the 6th position and a hydroxyl group at the 4th position, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties.

This compound is a synthetic compound that belongs to the coumarin class. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics. The chemical structure can be represented as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_{3}

The biological activity of this compound can be attributed to several mechanisms:

Antioxidant Activity:
The hydroxyl group in the compound has been shown to scavenge free radicals, thus mitigating oxidative stress. This property is crucial in preventing cellular damage associated with various diseases .

Anti-inflammatory Activity:
Research indicates that this compound inhibits the production of pro-inflammatory cytokines and enzymes. It modulates inflammatory pathways, which may provide therapeutic benefits in inflammatory diseases .

Anticancer Activity:
this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It disrupts microtubule formation by interacting with tubulin, leading to cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities and their corresponding findings for this compound:

Biological Activity Mechanism Reference
AntioxidantScavenges free radicals,
Anti-inflammatoryInhibits pro-inflammatory cytokines,
AnticancerInduces apoptosis and cell cycle arrest,

Antioxidant Properties

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound showed a significant decrease in malondialdehyde (MDA) levels and an increase in antioxidant enzyme activities in treated cells compared to controls .

Anti-inflammatory Effects

In an experimental model of inflammation, administration of this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that this compound may have potential as an anti-inflammatory agent in therapeutic settings .

Anticancer Activity

In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that the compound inhibited cell proliferation with an IC50 value indicating potent activity. Mechanistic studies showed that it induced G2/M phase arrest and increased apoptosis markers such as cleaved caspase-3 .

Properties

IUPAC Name

6-tert-butyl-4-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2,3)8-4-5-11-9(6-8)10(14)7-12(15)16-11/h4-7,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPFJSASWKPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=O)C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90715934
Record name 6-tert-Butyl-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186255-65-2
Record name 6-tert-Butyl-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90715934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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